![molecular formula C18H20O4 B14357672 4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 90523-64-1](/img/structure/B14357672.png)
4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a heterocyclic pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Heptyloxy Group: The heptyloxy group can be introduced through an etherification reaction.
Industrial Production Methods
Industrial production of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted benzopyrans.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular functions.
Modulation of Signaling Pathways: The compound may interact with signaling molecules, such as kinases or receptors, to modulate cellular signaling pathways.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one can be compared with other similar compounds, such as:
- 4-Methyl-7H-furo 3,2-gbenzopyran-7-one : A synthetic derivative with potential applications in organic synthesis and medicinal chemistry .
Psoralen: A naturally occurring furocoumarin with similar structural features.
Isoimperatorin: A psoralen derivative with acetylcholinesterase inhibitory activity, used in studies related to neurodegenerative diseases.
List of Similar Compounds
- Psoralen
- Isoimperatorin
- 4-Methyl-7H-furo3,2-gbenzopyran-7-one
Propiedades
Número CAS |
90523-64-1 |
|---|---|
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
4-heptoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H20O4/c1-2-3-4-5-6-10-21-18-13-7-8-17(19)22-16(13)12-15-14(18)9-11-20-15/h7-9,11-12H,2-6,10H2,1H3 |
Clave InChI |
MHLODMSGKAIVRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


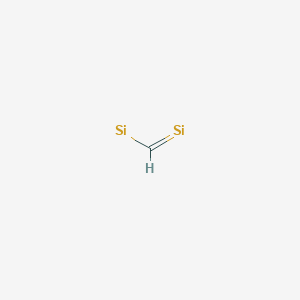
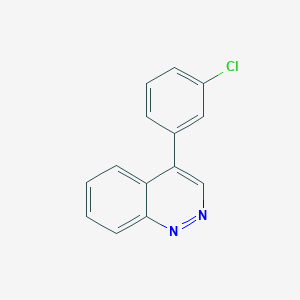


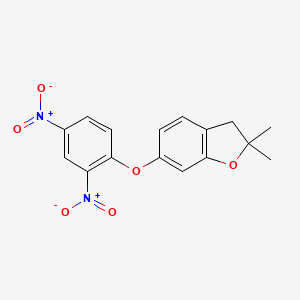

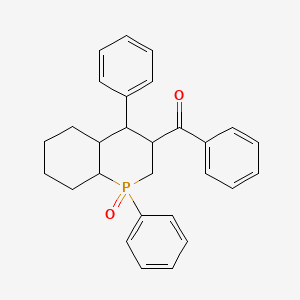

![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
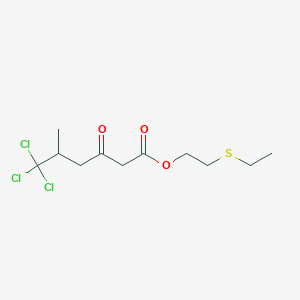
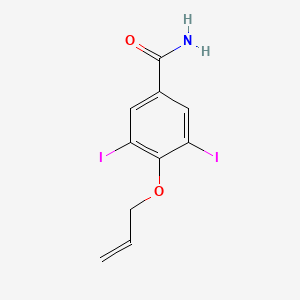
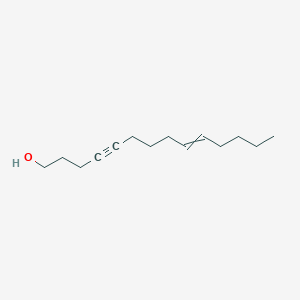

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
